

The Experimental Verdict: Validating Theoretical Models of 1,5-Naphthyridine

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Compound of Interest

Compound Name: 1,5-Naphthyridine

Cat. No.: B1222797

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For researchers, scientists, and drug development professionals, the confluence of theoretical modeling and experimental validation is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of theoretical predictions against experimental data for the **1,5-naphthyridine** scaffold, a privileged heterocyclic motif in medicinal chemistry. By examining spectroscopic, structural, and biological data, we aim to provide a clear perspective on the accuracy and utility of computational models in predicting the behavior of this versatile molecule and its derivatives.

Spectroscopic Characterization: A Harmony of Prediction and Observation

Theoretical calculations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), serve as a valuable guide for experimentalists. For **1,5-naphthyridine** and its derivatives, a comparison of predicted and observed spectral data reveals a strong correlation, validating the underlying theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for **1,5-naphthyridine** derivatives, often calculated using density functional theory (DFT), generally align well with experimental findings. While exact values may differ due to solvent effects and the specific computational methods employed, the predicted patterns of chemical shifts and coupling constants are typically accurate.

Below is a comparison of predicted ^1H NMR data for **1,5-naphthyridine-4-carboxylic acid** with experimentally observed data for related 2-substituted-**1,5-naphthyridines**.

Proton	Predicted Chemical Shift (δ , ppm) for 1,5- Naphthyridine-4-carboxylic acid[1]	Observed Chemical Shift (δ , ppm) for 2-(Aryl)-1,5- naphthyridines[2]
H2	~9.0 - 9.2	-
H3	~7.8 - 8.0	7.97–7.93 (m)
H4	-	8.40 (s)
H6	~9.3 - 9.5	9.28 (d)
H7	~7.9 - 8.1	7.81–7.77 (m)
H8	~8.6 - 8.8	8.68 (d)

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra of **1,5-naphthyridine** derivatives involves dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.^{[1][3]} Spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).^{[1][3]} For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, which is less sensitive, 1024 or more scans with a relaxation delay of 2-5 seconds are common.^[1] Data processing involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1,5-naphthyridine** derivatives, the experimentally observed molecular ion peaks in techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) consistently match the calculated molecular weights.^{[1][3]} Fragmentation patterns, while complex, can often be rationalized through theoretical fragmentation pathways.

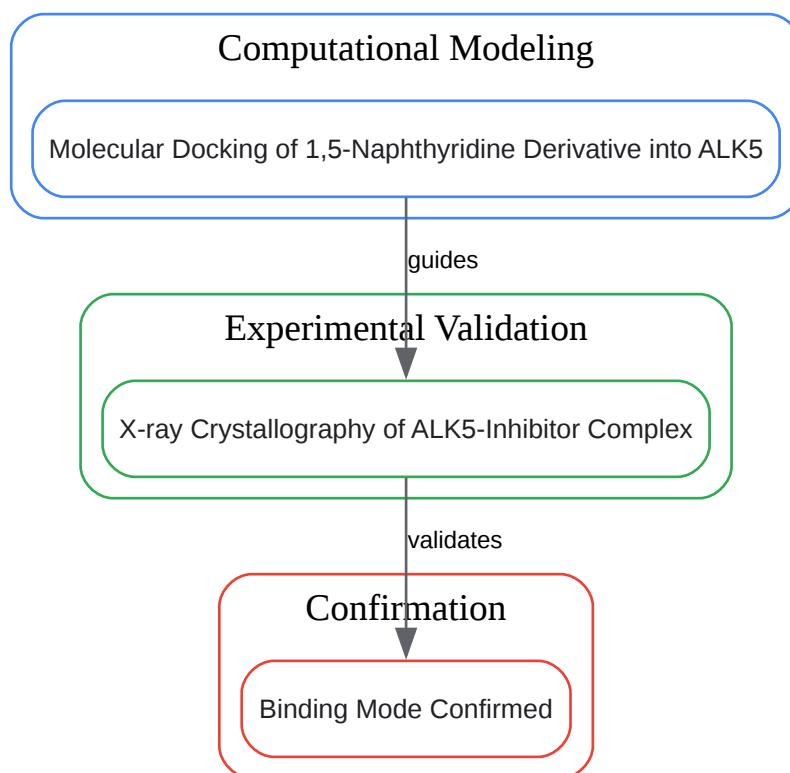
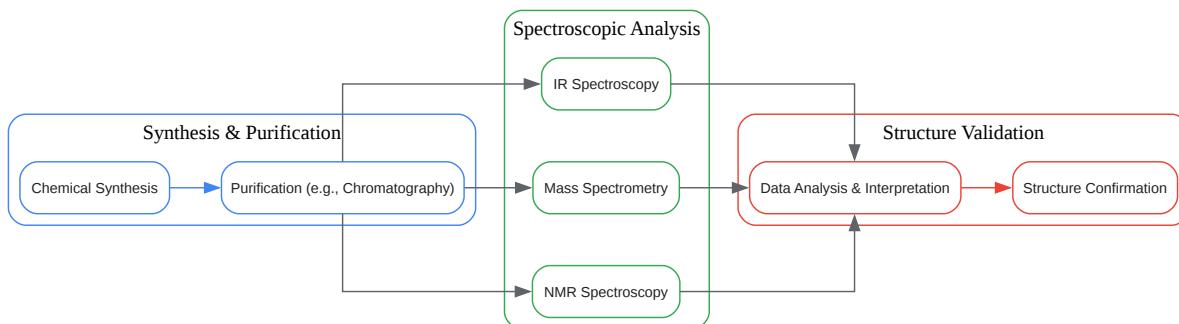
Compound	Ionization Mode	Calculated m/z	Observed m/z
6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine	ESI (Predicted)	[M+H] ⁺ : 165.10224	Not Available
2-(4-(2-Chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile	ESI	315.76	[M+Na] ⁺ : 338.10

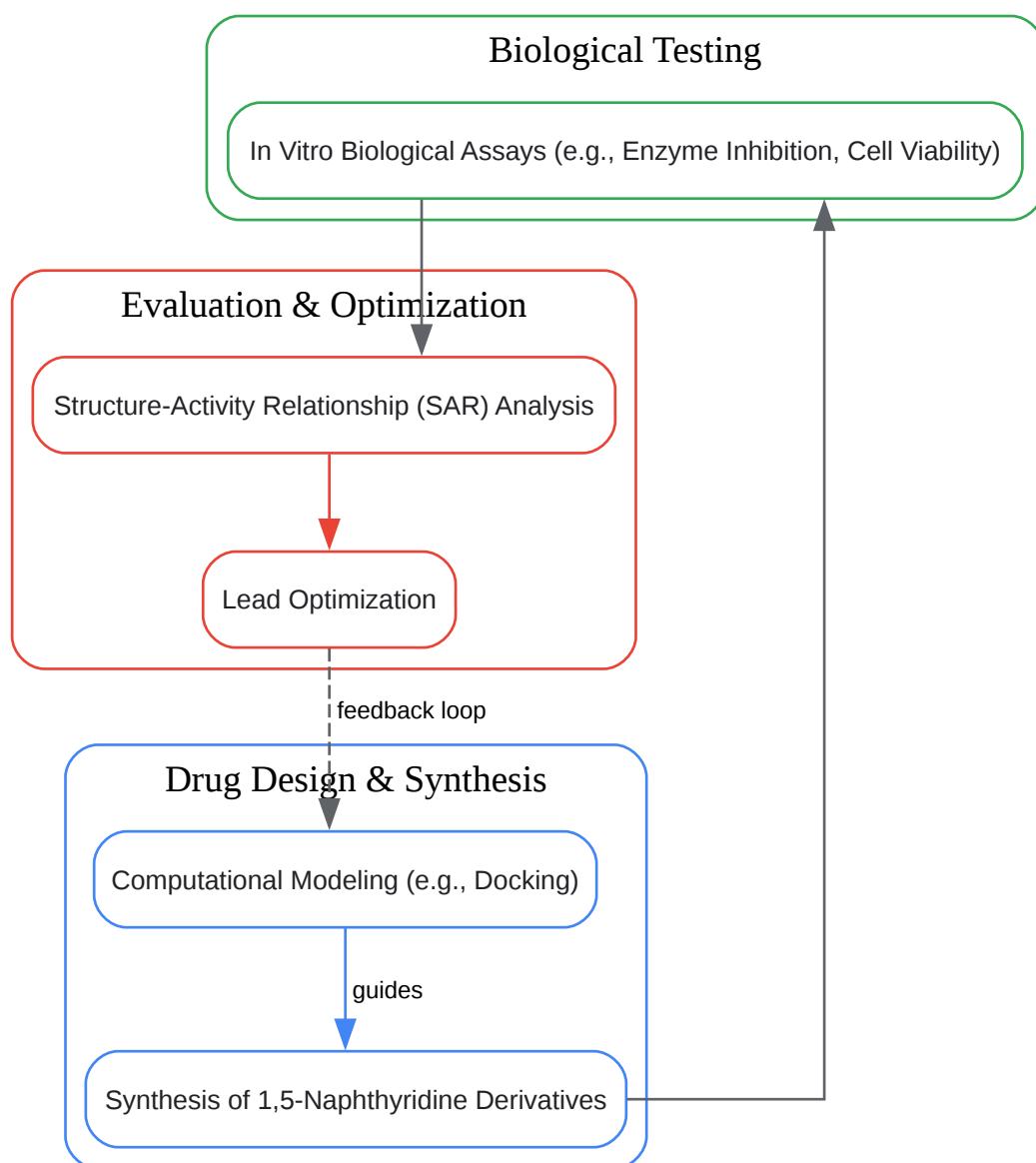
Note: The observed m/z for the 1,8-naphthyridine derivative corresponds to the sodium adduct.

[4]

Experimental Protocol for Mass Spectrometry:

For ESI-MS, the sample is typically dissolved in a suitable solvent and introduced into the ion source via direct infusion. For EI-MS, a heated probe may be used. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry can be employed to determine the exact molecular formula by providing highly accurate mass measurements.[1]





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